molecular formula C8H7ClF6N2 B1418014 2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 518057-67-5

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1418014
CAS No.: 518057-67-5
M. Wt: 280.6 g/mol
InChI Key: BLAAPLQHIQDNFB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being [2,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride. Alternative systematic names documented in chemical databases include this compound and 1-(2,5-bis(trifluoromethyl)phenyl)hydrazine hydrochloride. The Chemical Abstracts Service registry number 518057-67-5 serves as the unique identifier for this specific hydrochloride salt form.

Monosubstituted derivatives provide additional comparative context for understanding the effects of multiple trifluoromethyl substitutions. The 2-(trifluoromethyl)phenylhydrazine derivative, with Chemical Abstracts Service number 365-34-4, exhibits a molecular weight of 190.14 grams per mole and formula C7H7F3N2. This compound demonstrates how the addition of a second trifluoromethyl group increases the molecular weight by 54.00 grams per mole, representing a 28.4% increase in molecular mass. The monosubstituted derivative serves as a useful reference point for evaluating the cumulative effects of multiple fluorine-containing substituents.

The hydrochloride salt forms of these derivatives exhibit consistent patterns in molecular weight increases upon salt formation. The 2-(trifluoromethyl)phenylhydrazine hydrochloride displays a molecular weight increase from 190.14 to approximately 226.60 grams per mole, demonstrating the same 36.46 grams per mole contribution from hydrogen chloride addition observed in the bis-substituted derivatives. This consistency across the series confirms the predictable nature of salt formation effects on molecular weight calculations.

Comparative analysis of hazard classifications reveals systematic trends across the trifluoromethyl-substituted phenylhydrazine family. The 3,5-bis(trifluoromethyl)phenylhydrazine exhibits similar irritation potential to the 2,5-isomer, with both compounds classified as causing serious eye irritation and skin irritation. The consistency of these classifications across different substitution patterns suggests that the presence of multiple trifluoromethyl groups, rather than their specific positioning, primarily determines the hazard profile for this chemical class.

Properties

IUPAC Name

[2,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)16-15;/h1-3,16H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAAPLQHIQDNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518057-67-5
Record name Hydrazine, [2,5-bis(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518057-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)nitrobenzene with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

BFPH serves as a versatile reagent in organic synthesis. Its hydrazine group can act as a nucleophile in various reactions, particularly in the formation of heterocycles.

Key Reactions :

  • Condensation Reactions : BFPH can participate in condensation reactions to produce pyrazole derivatives, which are important in pharmaceuticals due to their diverse biological activities.
  • Synthesis of Hydrazone Derivatives : The compound has been utilized to synthesize hydrazone derivatives, which are crucial intermediates in organic synthesis.
Reaction TypeProduct TypeSignificance
CondensationPyrazole derivativesUsed in drug development for anti-inflammatory and anti-cancer activities
Hydrazone FormationHydrazone derivativesImportant for developing new pharmaceuticals

Medicinal Chemistry

The presence of trifluoromethyl groups significantly enhances the biological activity of compounds. BFPH has been investigated for its potential medicinal applications:

  • Antibacterial and Antiviral Agents : Research has indicated that compounds derived from BFPH may exhibit antibacterial and antiviral properties, making them candidates for drug development .
  • Cancer Treatment : Preliminary studies suggest that BFPH derivatives could play a role in cancer therapy due to their ability to interact with biological targets effectively.

Catalysis

BFPH is also explored as an additive in catalytic reactions. Its unique structure allows it to enhance reaction rates and selectivity in various catalytic processes.

Applications :

  • Catalytic Reactions : The compound has been used as a catalyst or co-catalyst in several organic transformations, improving yields and reaction times.

Agrochemical Applications

Substituted phenylhydrazines, including BFPH, are known for their roles in agrochemicals:

  • Pesticide Development : Compounds similar to BFPH are utilized in the synthesis of pesticides, herbicides, and fungicides due to their effective biological activity against pests .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the synthesis of various pyrazole derivatives using BFPH as a key reagent. The resulting compounds exhibited promising anti-inflammatory properties, suggesting potential therapeutic applications.

Research evaluated the antibacterial activity of BFPH-derived compounds against several bacterial strains. The results indicated significant inhibition zones compared to control samples, highlighting the compound's potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • Lipophilicity : Trifluoromethyl groups significantly increase log Po/w compared to unsubstituted phenylhydrazine HCl (3.29 vs. 0.87). The 3,5-CF₃ isomer shares identical lipophilicity with the 2,5-CF₃ isomer due to similar electron-withdrawing effects .
  • Solubility : Both 2,5- and 3,5-CF₃ isomers exhibit poor aqueous solubility (0.0127 mg/mL), whereas unsubstituted phenylhydrazine HCl is highly soluble (500 mg/mL) due to reduced hydrophobicity .

Thermal Stability :

  • The 2,5- and 3,5-CF₃ isomers decompose near 208°C, while phenylhydrazine HCl has a higher melting point (243–245°C) due to stronger ionic interactions in the absence of bulky substituents .

Biological Activity

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This compound features two trifluoromethyl groups attached to a phenylhydrazine moiety, which enhances its lipophilicity and reactivity. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The compound has the molecular formula C9H7ClF6N2 and a molecular weight of 280.6 g/mol. Its synthesis typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride under controlled conditions, yielding the hydrochloride salt form. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. The trifluoromethyl groups enhance the compound's ability to penetrate hydrophobic regions within proteins, thereby increasing its efficacy in biological assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's . The compound demonstrated dual inhibition with significant potency, indicating its potential as a therapeutic agent.
  • Antimicrobial Properties : Recent studies have shown that derivatives of this compound possess antimicrobial activity against drug-resistant strains of bacteria, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL were reported for certain derivatives, highlighting their potential in combating resistant infections .
  • Cytotoxic Effects : In vitro studies have indicated that the compound exhibits low cytotoxicity towards eukaryotic cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various hydrazones derived from trifluoromethylbenzohydrazides on AChE and BuChE. The results showed that certain derivatives exhibited strong mixed-type inhibition against AChE with IC50 values indicating effective enzyme blockade without significant cytotoxicity .

CompoundIC50 (AChE)IC50 (BuChE)Cytotoxicity (HepG2)
2n0.25 µM0.30 µMNo cytotoxicity
2o0.15 µM0.25 µMNo cytotoxicity

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of 2,5-Bis(trifluoromethyl)phenylhydrazine were tested against various bacterial strains. The results indicated significant bactericidal activity against MRSA strains, with some compounds achieving more than a 3-log reduction in viable cells within an 8-hour exposure period at elevated concentrations .

CompoundBacterial StrainMIC (µg/mL)Log Reduction
11MRSA0.5>3
29Enterococcus faecalis1>3

Q & A

Q. What are the recommended synthetic routes for 2,5-bis(trifluoromethyl)phenylhydrazine hydrochloride in laboratory settings?

  • Methodological Answer : This compound is typically synthesized via diazotization of 2,5-bis(trifluoromethyl)aniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. Key steps include:

Diazotization : React 2,5-bis(trifluoromethyl)aniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

Reduction : Treat the diazonium salt with SnCl₂ to yield the hydrazine intermediate.

Isolation : Precipitate the hydrochloride salt using excess HCl and purify via recrystallization (ethanol/water).
Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm purity via melting point analysis (lit. mp ~225°C, dec.) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to its irritant properties .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Protect from moisture and oxidizing agents to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution pattern (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~-60 ppm for CF₃ groups).
  • Mass Spectrometry : High-resolution ESI-MS for exact mass verification (theoretical [M+H]⁺: calculated for C₈H₆F₆N₂Cl: 289.0) .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation).

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives via Fischer indole or pyrazole cyclization?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility of trifluoromethyl groups.
  • Temperature Control : Maintain 80–100°C for indole formation; monitor by HPLC to minimize side products .

Q. What strategies resolve contradictions in spectroscopic data for hydrazine-derived intermediates?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to distinguish between tautomeric forms in NMR.
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures.
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values to validate regiochemistry .

Q. How can researchers mitigate hazards during large-scale synthesis?

  • Methodological Answer :
  • Process Safety : Conduct DSC/TGA to identify exothermic decomposition risks. Use jacketed reactors for temperature control.
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Engineering Controls : Install scrubbers to capture volatile HCl and CF₃-containing vapors .

Key Research Challenges

  • Regioselectivity : Trifluoromethyl groups may sterically hinder cyclization; use directing groups (e.g., -OMe) to improve selectivity .
  • Stability : Hydrazine intermediates are prone to oxidation; store under inert gas and avoid prolonged exposure to air .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 2
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2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

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